molecular formula C11H16O3 B1606281 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- CAS No. 39144-34-8

2-Propanol, 1-methoxy-3-(2-methylphenoxy)-

Cat. No.: B1606281
CAS No.: 39144-34-8
M. Wt: 196.24 g/mol
InChI Key: TZOHFHCGWVFALL-UHFFFAOYSA-N
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Description

“2-Propanol, 1-methoxy-3-(2-methylphenoxy)-”, also known as Propylene glycol methyl ether (PGME), is an organic solvent with a wide variety of industrial and commercial uses . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper . It is used as an antifreeze in diesel engines .


Synthesis Analysis

PGME can be synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts .


Molecular Structure Analysis

The molecular formula of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” is C4H10O2 . The molecular weight is 90.1210 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” include a boiling point of 120 °C , a melting point of -97 °C , and a density of 0.92 g/cm3 at 20 °C . It is miscible in water .

Scientific Research Applications

Catalysts in Chemical Synthesis

A study by Clegg et al. (1999) discusses a catalyst based on a palladium complex for the production of methyl propanoate, demonstrating the role of 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- in synthesizing chemical compounds (Clegg et al., 1999).

Metoprolol Metabolism

Shetty and Nelson (1988) conducted an asymmetric synthesis of a metabolite of metoprolol, a medication used for treating high blood pressure and heart-related conditions, illustrating the relevance of 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- in pharmaceutical research (Shetty & Nelson, 1988).

Industrial Applications

Pla-Franco et al. (2013) evaluated 2-methoxyethanol, related to 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-, as an entrainer for extractive distillation processes in industrial applications, particularly in water-alcohol mixtures (Pla-Franco et al., 2013).

Photoreactive Compounds in Organic Synthesis

Research by Plíštil et al. (2006) on the photochemistry of certain compounds highlights the significance of derivatives of 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- in the field of synthetic organic chemistry, particularly in photoreactions (Plíštil et al., 2006).

Biomass and Pyrolysis Studies

Vane and Abbott (1999) used methoxyphenols, closely related to 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-, as proxies in studying the chemical changes in lignin during hydrothermal alteration, highlighting its relevance in biomass research (Vane & Abbott, 1999).

Synthesis of Propylene Glycol Methyl Ether

Liang et al. (2010) discuss the use of tetramethylguanidine-based ionic liquids as catalysts for synthesizing propylene glycol methyl ether from 1-methoxy-2-propanol, showcasing its application in chemical synthesis (Liang et al., 2010).

Safety and Hazards

“2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember . Containers can burst violently or explode when heated, due to excessive pressure build-up .

Properties

IUPAC Name

1-methoxy-3-(2-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6,10,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHFHCGWVFALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341357
Record name 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39144-34-8
Record name 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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